molecular formula C10H18ClNS B12998154 3,5-Diisopropylthiophen-2-amine hydrochloride

3,5-Diisopropylthiophen-2-amine hydrochloride

Cat. No.: B12998154
M. Wt: 219.78 g/mol
InChI Key: IAASLJXSDOVERV-UHFFFAOYSA-N
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Description

3,5-Diisopropylthiophen-2-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of the amine group and the hydrochloride salt form makes this compound particularly interesting for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diisopropylthiophen-2-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Diisopropylthiophen-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydrothiophen derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Dihydrothiophen derivatives.

    Substitution: Various substituted thiophenes and amines.

Scientific Research Applications

3,5-Diisopropylthiophen-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its interactions with biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3,5-Diisopropylthiophen-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diisopropylthiophene: Lacks the amine group, making it less versatile in biological applications.

    2-Aminothiophene: Contains an amine group but lacks the isopropyl substituents, leading to different chemical and biological properties.

    Thiophene-2-carboxamide: Contains a carboxamide group instead of an amine, resulting in different reactivity and applications.

Uniqueness

3,5-Diisopropylthiophen-2-amine hydrochloride is unique due to the combination of the thiophene ring, isopropyl groups, and the amine hydrochloride salt. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H18ClNS

Molecular Weight

219.78 g/mol

IUPAC Name

3,5-di(propan-2-yl)thiophen-2-amine;hydrochloride

InChI

InChI=1S/C10H17NS.ClH/c1-6(2)8-5-9(7(3)4)12-10(8)11;/h5-7H,11H2,1-4H3;1H

InChI Key

IAASLJXSDOVERV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)N)C(C)C.Cl

Origin of Product

United States

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